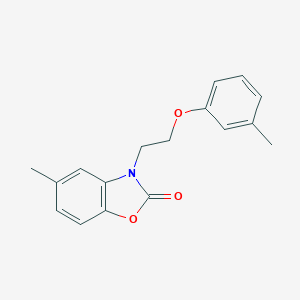![molecular formula C20H26ClN3O4S2 B285824 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being investigated for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and has the potential to be an effective treatment option for patients with certain types of cancer.
Mécanisme D'action
4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide acts as an inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. Specifically, 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide targets the B-cell receptor (BCR) signaling pathway, which is known to play a critical role in the survival of B-cell malignancies. By inhibiting this pathway, 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide is able to induce apoptosis (cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide have been extensively studied in preclinical models. These studies have shown that 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide is able to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the activation of key signaling pathways that are involved in cancer cell survival. Additionally, 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide in lab experiments is its specificity for the BCR signaling pathway, which makes it an ideal tool for studying the role of this pathway in cancer cell survival. Additionally, the favorable pharmacokinetic profile of 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide makes it a convenient compound to use in in vitro and in vivo experiments.
However, one limitation of using 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide in lab experiments is its potential toxicity, particularly at higher doses. Careful dose optimization is therefore necessary to ensure that the compound is being used at a safe and effective concentration.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide. One possible avenue of investigation is to explore the use of 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide, as well as its potential efficacy in different types of cancer. Finally, the development of more potent and selective inhibitors of the BCR signaling pathway may provide additional treatment options for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,6-dimethyl-3-aminophenylsulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The final step involves the reaction of the amine with N-methylbenzenesulfonyl chloride to form the desired product.
Applications De Recherche Scientifique
4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide has been the subject of numerous preclinical studies, which have demonstrated its potential as a treatment for various types of cancer. These studies have shown that 4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide is able to inhibit the growth of cancer cells, both in vitro and in vivo, by targeting specific signaling pathways that are critical for cancer cell survival.
Propriétés
Formule moléculaire |
C20H26ClN3O4S2 |
|---|---|
Poids moléculaire |
472 g/mol |
Nom IUPAC |
4-chloro-N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H26ClN3O4S2/c1-15-5-10-19(30(27,28)24-13-11-22(3)12-14-24)16(2)20(15)23(4)29(25,26)18-8-6-17(21)7-9-18/h5-10H,11-14H2,1-4H3 |
Clé InChI |
RXVXNNJBPJMSKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)